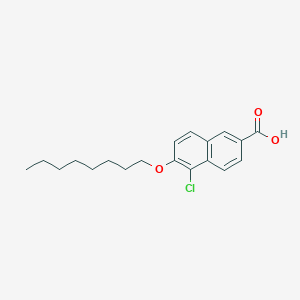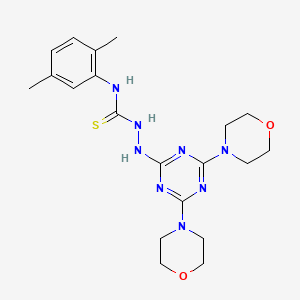
Isoquinoline, 5-chloro-8-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Isoquinoline, 5-chloro-8-fluoro-”, also known as CFIQ, is a complex organic compound with the molecular formula of C10H6ClFN. Isoquinoline is a structural isomer of quinoline and is a benzopyridine, which is composed of a benzene ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as “Isoquinoline, 5-chloro-8-fluoro-”, involves a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Chemical Reactions Analysis
Fluorinated quinolines, such as “Isoquinoline, 5-chloro-8-fluoro-”, have been synthesized using a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Applications De Recherche Scientifique
Pharmacological Applications and SAR Activities
Isoquinoline alkaloids, including derivatives like 5-chloro-8-fluoro-isoquinoline, have been investigated for their diverse pharmacological activities. These compounds are derived from natural sources and have shown significant antimicrobial, antibacterial, antitumor, and other activities. The structure-activity relationship (SAR) studies predict new possible applications for these compounds, highlighting their potential as leads for drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Therapeutic Roles of Isoquinoline Derivatives
Isoquinoline derivatives exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. This makes isoquinoline and its derivatives, like 5-chloro-8-fluoro-isoquinoline, important in developing low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Insights into 8-Hydroxyquinolines
Compounds containing the 8-hydroxyquinoline scaffold, closely related to isoquinolines, have garnered attention due to their significant biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds have been a focus of medicinal chemistry, leading to the development of potent lead compounds with good efficacy and low toxicity. This highlights the therapeutic value of isoquinoline derivatives and their potential as building blocks for pharmacologically active scaffolds (Saadeh, Sweidan, & Mubarak, 2020).
Binding Aspects and Drug Design Implications
Isoquinoline alkaloids, including those related to 5-chloro-8-fluoro-isoquinoline, are known for their binding interactions with nucleic acids, contributing to their pharmacological properties. Understanding these binding aspects, including specificity and energetics, is crucial for drug design. This knowledge serves as a guideline for medicinal chemists in developing new compounds for therapeutic use (Bhadra & Kumar, 2012).
Fluorescent Probes for Zinc Ion Determination
8-Amidoquinoline derivatives, related to isoquinoline compounds, have been explored as functional receptors for zinc ions due to their fast reactivity, good selectivity, and bio-compatibility. This suggests the potential of isoquinoline derivatives in developing sensitive and selective chemosensors for biological applications (Mohamad, Zakaria, Daud, Tan, Ta, Heng, & Hassan, 2021).
Orientations Futures
There is a growing interest in fluorinated derivatives of quinolines, stimulating research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells .
Mécanisme D'action
Target of Action
It’s known that isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
It’s known that the introduction of fluorine atoms into isoquinolines often causes unique bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may interact with its targets in a unique way due to the presence of the fluorine atom.
Biochemical Pathways
Given the bioactivity of fluorinated isoquinolines, it can be inferred that 5-chloro-8-fluoroisoquinoline may affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
It’s known that fluorinated isoquinolines, a class of compounds to which 5-chloro-8-fluoroisoquinoline belongs, exhibit various bioactivities . This suggests that 5-Chloro-8-fluoroisoquinoline may have multiple molecular and cellular effects.
Propriétés
IUPAC Name |
5-chloro-8-fluoroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGQUPOLGKUWNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylbenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2583472.png)


![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2583476.png)


![1-(3-hydroxypropyl)-3,4,9-trimethyl-7-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2583481.png)

![4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2583488.png)
![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)

![N-(3-methoxypropyl)-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2583493.png)
![5-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2583494.png)
